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Compound of Interest

Compound Name: N-Isopropylpyridazin-3-amine

Cat. No.: B109044

An In-depth Technical Guide on the Biological Activity of Pyridazine Structures for Researchers,
Scientists, and Drug Development Professionals.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms,
has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical
properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make
it a versatile scaffold for the design of novel therapeutic agents.[1] This technical guide
provides a comprehensive overview of the diverse biological activities of pyridazine core
structures, with a focus on quantitative data, detailed experimental methodologies, and the
underlying signaling pathways.

Anticancer Activity

Pyridazine derivatives have demonstrated significant potential as anticancer agents, targeting
various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation.

[2]

Quantitative Anticancer Activity of Pyridazine
Derivatives

The following tables summarize the in vitro anticancer activity of selected pyridazine derivatives
against various human cancer cell lines. The data is presented as IC50 (50% inhibitory
concentration) or GI50 (50% growth inhibition) values in micromolar (UM) or nanomolar (nM)
concentrations.
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Table 1: Anticancer Activity of Pyridazinone Derivatives
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Compound
ID

Substitutio
n Pattern

Cancer Cell
Line

Cell Line
Origin

IC50 / GI50 Reference

2h

6-(4-hydroxy-
3-
methoxyphen
yh)-2-(p-
sulfamylphen
yl)-pyridazin-
3(2H)-one

SR

Leukemia

< 0.1 puM [3]

NCI-H522

Non-Small

Cell Lung

< 0.1 pM

[3]

CCRF-CEM

Leukemia

<1.0puM

[3]

HCT-116

Colon

<1.0puM

[3]

11m

3,6-
disubstituted

pyridazine

T-47D

Breast

Cancer

0.43+0.01

M [4]

MDA-MB-231

Breast

Cancer

0.99 +0.03
pM

[4]

4e

2-phenyl-
5,6,7,8-
tetrahydroimi
dazo[1,2-
b]pyridazine
bearing

sulfonamide

MCF-7

Breast

Cancer

1-10 pM [5][6]

4f

2-phenyl-
5,6,7,8-
tetrahydroimi
dazo[1,2-
b]pyridazine
bearing

sulfonamide

SK-MEL-28

Melanoma

1-10pM [5][6]
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Ovarian,
) Pyridazin-
Fluzoparib Breast,
3(2H)-one - ) 1.46 nM [7]
(30) o Gastric
derivative
Cancer
) Pyridazin- Breast,
Talazoparib
3(2H)-one - Prostate 0.0002 pM [7]
(32) .
derivative Cancer
Pyridazin-
E-7016 (33) 3(2H)-one - Melanoma 0.04 uM [7]
derivative
Pyridazinone- 60.70-1800
IX(a-c) based - - nM (VEGFR- [8]
congeners 2)
6-amino-1,2-
dihydropyridi
yeropy ] 271+0.15
5a ne-3,5- HepG2 Liver Cancer M 9]
dicarbonitrile H
derivative
Breast 1.77+£0.10
MCF-7 [9]
Cancer UM
6-amino-1,2-
dihydropyridi
yeropy Breast 1.39+0.08
5e ne-3,5- MCF-7 9]
Cancer UM

dicarbonitrile

derivative

Table 2: Anticancer Activity of Fused Pyridazine Derivatives
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Compound

Core

Cancer Cell

Cell Line

) . IC50 (uM) Reference

ID Structure Line Origin
Pyrido[2,3-

63 o PC-3 Prostate 1.54 [10]
d]pyrimidine

A-549 Lung 3.36 [10]
Triazolopyrid

64 o PC-3 Prostate 0.36 [10]
opyrimidine

A-549 Lung 0.41 [10]
Pyrido[2,3- 6.5 (DHFR

115 o I [10]
d]pyrimidine inhibition)
Imidazopyridi

8 ne-quinoline HelLa Cervical 0.34 [11]
hybrid

MDA-MB-231  Breast 0.32 [11]
Imidazopyridi

12 ne-quinoline MDA-MB-231  Breast 0.29 [11]
hybrid
Imidazopyridi

13 ne-carbazole HCT-15 Colon 0.30 [11]

hybrid

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Materials:

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
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o 96-well plates

e Test compound (pyridazine derivative)
e Control drug (e.qg., 5-Fluorouracil)

» Cancer cell lines

o Complete cell culture medium

e Phosphate-buffered saline (PBS)

e Microplate reader

Procedure:

e Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10* to 1.5 x 103 cells
per well in 100 uL of complete medium. Incubate overnight at 37°C in a humidified 5% CO:
atmosphere.

o Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives and a
reference drug in the culture medium. Replace the old medium with 100 L of the medium
containing the compounds at various concentrations. Include a vehicle control (medium with
the same concentration of the solvent used to dissolve the compounds, typically DMSO).

e Incubation: Incubate the plates for 48-72 hours at 37°C and 5% COx.

o MTT Addition: After incubation, add 10-20 pL of MTT solution to each well and incubate for
another 2-4 hours at 37°C, until a purple formazan precipitate is visible.

e Solubilization: Carefully remove the medium and add 100-150 pL of the solubilization
solution to each well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
IC50 value is determined by plotting the percentage of viability against the compound
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concentration.

Signaling Pathway: VEGFR-2 in Angiogenesis

Many pyridazine-based anticancer agents function by inhibiting Vascular Endothelial Growth
Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Cell Membrane Cell Proliferation

& Angiogenesis

VEGFR-2

Click to download full resolution via product page
VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been extensively studied for their anti-
inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]

Quantitative Anti-inflammatory Activity of Pyridazine
Derivatives

Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives
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Selectivity
Compound ID Core Structure COX-2 IC50 Reference
Index (SI)

6b Pyridazine 0.18 uM 6.33 [13]

4c Pyridazine 0.26 uM - [13]

39 Pyridazinone 43.84 nM 11.51 [14][15]

6a Pyridazinthione 53.01 nM - [14][15]

30b Pyridazine 0.04 uM - [12]

85b,c Pyridazine 0.04 uM - [12]
2,6-disubstituted

62a o 17.45 nM - [12]
pyridazinone
2,6-disubstituted

63a S 16.76 nM - [12]
pyridazinone
Pyrazole-

5f o _ 1.50 pM 9.56 [16]
pyridazine hybrid
Pyrazole-

6f o _ 1.15 pM 8.31 [16]
pyridazine hybrid

, 0.35 uM / 73.53
Celecoxib Reference Drug M 37.03/11.78 [13][14][15]
n
Indomethacin Reference Drug 739.2 nM 0.50 [13][14]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition

Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX

enzymes.

Materials:

e COX-1 (ovine) and COX-2 (human recombinant) enzymes
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Assay buffer (e.g., 0.1 M Tris-HCI, pH 8.0)

Heme cofactor

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
Arachidonic acid (substrate)

Test compounds (pyridazine derivatives)

Reference inhibitors (e.g., Celecoxib, Indomethacin)

96-well plate

UV-visible spectrophotometer

Procedure:

Reagent Preparation: Prepare solutions of test compounds and reference inhibitors in a
suitable solvent (e.g., DMSO).

Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2
enzyme to the appropriate wells.

Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations
to the wells. Include a control well with the solvent for 100% enzyme activity.

Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor
to bind to the enzyme.

Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to
start the reaction.

Incubation: Incubate the plate at 37°C for 15 minutes.

Absorbance Measurement: Measure the absorbance at 570-590 nm using a
spectrophotometer.
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» Data Analysis: Calculate the percentage of COX inhibition for each compound concentration.
The IC50 value is determined from the dose-response curve.

Signaling Pathway: NF-kB in Inflammation

The NF-kB signaling pathway is a key regulator of inflammation, and its modulation is a target

for anti-inflammatory drugs.

Inflammatory Stimuli
(LPS, TNF-a)

Pyridazine
Derivatives

Receptor (TLR4)

IKK Complex

NF-kB
(p50/p65)
l
i Degradation Translocation
S—
=
Inflammatory Genes
(COX-2, IL-6, TNF-q)

Click to download full resolution via product page
NF-kB signaling pathway in inflammation and its potential inhibition.

Cardiovascular Activity
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Pyridazinone derivatives have shown significant promise as cardiovascular agents, particularly
as vasodilators.[7]

Quantitative Cardiovascular Activity of Pyridazine
Derivatives

Table 4: Vasodilator Activity of Pyridazinone Derivatives
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Substitution

Compound ID EC50 (uM) Reference
Pattern
Pyridazin-3-one

Af tethered 0.0136 [17]
thiosemicarbazide
Pyridazin-3-one

4h tethered 0.0117 [17]
thiosemicarbazide
Cyclized pyridazin-3-

5d Y by 0.0053 [17]
one
Cyclized pyridazin-3-

5e Y by 0.0025 [17]
one
6-phenyl-3-

5 pyridazinone 0.339 [71[18][19]
derivative (acid)
6-phenyl-3-

4 pyridazinone 1.225 [71[18][19]
derivative (ester)
4-

10c methoxyphenylhydrazi  1.204 [71[18][19]
de derivative
2-substituted

9 o 0.051 (1C50) [7]
pyridazinone
N,O-dibenzyl

10 o 35.3 (IC50) [7]
pyridazinone
b-

19 o 0.250 (IC50) [7]
fluoroarylpyridazinone
2-phenyl-3,6-

28 T 22 nM (PDE-5 IC50) [7]
pyridazinedione

Hydralazine Reference Drug 18.210 [71[18][19]
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Nitroglycerin Reference Drug 0.1824 [17]

Experimental Protocol: Vasodilation Assay Using
Isolated Rat Thoracic Aortic Rings

This ex vivo method assesses the vasorelaxant properties of compounds.

Materials:

Male Wistar rats (200-250 g)

Krebs-Henseleit solution

Phenylephrine (vasoconstrictor)

Test compounds (pyridazine derivatives)

Reference vasodilator (e.g., Hydralazine)

Organ bath system with isometric force transducers

Carbogen gas (95% 02/ 5% CO2)

Procedure:

Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of
adherent connective and fatty tissues.

Ring Preparation: Cut the aorta into rings of 2-3 mm in length.

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution,
maintained at 37°C and continuously bubbled with carbogen gas.

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-
20g.
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¢ Contraction: Induce a sustained contraction in the aortic rings by adding phenylephrine (1
UM).

« Compound Addition: Once a stable contraction is achieved, add the test compounds in a
cumulative concentration-dependent manner.

+ Data Recording: Record the relaxation responses using an isometric force transducer.

« Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced
contraction. Calculate the EC50 value from the concentration-response curve.

Logical Workflow: Vasodilator Drug Discovery

Synthesis of
Pyridazinone Derivatives

In Vitro Vasodilation Assay
(Aortic Rings)

Structure-Activity
Relationship (SAR) Analysis

Lead Optimization

In Vivo Antihypertensive
Studies in Animal Models

ADMET Profiling

Drug Candidate Selection
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Workflow for the discovery and development of pyridazinone-based vasodilators.

Antimicrobial Activity

Pyridazine derivatives have also been identified as promising antimicrobial agents, exhibiting
activity against a range of bacteria and fungi.[8][20]

Quantitative Antimicrobial Activity of Pyridazine
Derivatives

Table 5: Antimicrobial Activity (MIC) of Pyridazine Derivatives
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Compound ID Core Structure  Microorganism MIC (pg/mL) Reference
Chloro o )
o Pyridazine E. coli 0.892 - 3.744 [20][21]
derivatives
P. aeruginosa 0.892 - 3.744 [20][21]
S. marcescens 0.892 -3.744 [20][21]
Pyridazinone-
10h ] S. aureus 16 [8]
based diarylurea
Pyridazinone- )
89 ) C. albicans 16 [8]
based diarylurea
S. aureus
7 Pyridazinone 3.74 - 8.92 (uM) [22]
(MRSA)
P. aeruginosa 3.74 - 8.92 (UM) [22]
13 Pyridazinone A. baumannii 3.74 - 8.92 (UM) [22]
Pyridazinone-
IX(a-c) S. aureus 0.5-128 [8]
based congeners
MRSA 0.5-128 [8]
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] Pyrazolo[3,4- ) - (Significant
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c]pyridazine ) activity)
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Experimental Protocol: Broth Microdilution Method for
MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

o Test compounds (pyridazine derivatives)
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» Bacterial or fungal strains

o Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
o Sterile 96-well microtiter plates

e Inoculum suspension standardized to 0.5 McFarland turbidity

» Positive control antibiotic/antifungal

 Incubator

Procedure:

e Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth
medium in the wells of a 96-well plate.

 Inoculation: Add a standardized inoculum of the microorganism to each well.

e Controls: Include a growth control well (broth and inoculum, no compound) and a sterility
control well (broth only).

 Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours
for bacteria or 24-48 hours for fungi.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible growth of the microorganism.

Signaling Pathway: p38 MAPK in Fungal Stress
Response

The p38 MAPK pathway is involved in the fungal response to stress, making it a potential
target for antifungal agents.
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p38 MAPK signaling pathway in fungal stress response and potential inhibition.

Conclusion

The pyridazine core structure is a remarkably versatile scaffold that has yielded a plethora of
biologically active compounds. The derivatives discussed in this guide demonstrate potent
activities across a range of therapeutic areas, including oncology, inflammation, cardiovascular
disease, and infectious diseases. The provided quantitative data, detailed experimental
protocols, and signaling pathway diagrams offer a solid foundation for researchers and drug
development professionals to further explore the potential of this privileged heterocyclic system
in the quest for novel and effective medicines. Future research will likely focus on the synthesis
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of novel derivatives with improved potency and selectivity, as well as a deeper understanding of

their mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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